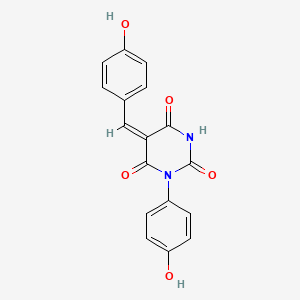
5-(4-hydroxybenzylidene)-1-(4-hydroxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Overview
Description
5-(4-hydroxybenzylidene)-1-(4-hydroxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as HBPT, is a pyrimidine derivative that has attracted significant attention in recent years due to its potential therapeutic applications.
Scientific Research Applications
5-(4-hydroxybenzylidene)-1-(4-hydroxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have a wide range of potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-oxidant effects. Several studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and liver cancer cells. Additionally, this compound has been shown to reduce inflammation in animal models of arthritis and colitis. Furthermore, this compound has been found to have potent anti-oxidant effects, which may be beneficial in the treatment of oxidative stress-related diseases.
Mechanism of Action
The exact mechanism of action of 5-(4-hydroxybenzylidene)-1-(4-hydroxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it has been proposed that this compound may exert its anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells. Additionally, this compound may inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. The anti-inflammatory effects of this compound may be due to its ability to inhibit the production of pro-inflammatory cytokines. Finally, the anti-oxidant effects of this compound may be due to its ability to scavenge free radicals and reduce oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal studies, this compound has been found to reduce tumor growth and increase survival rates. Additionally, this compound has been shown to reduce inflammation and oxidative stress in animal models of arthritis and colitis. Furthermore, this compound has been found to have a protective effect on the liver and kidneys in animal models of drug-induced toxicity.
Advantages and Limitations for Lab Experiments
One advantage of 5-(4-hydroxybenzylidene)-1-(4-hydroxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is that it is relatively easy to synthesize and purify. Additionally, this compound has been shown to have potent anti-cancer, anti-inflammatory, and anti-oxidant effects in vitro and in vivo. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential. Additionally, more research is needed to determine the optimal dosage and administration route for this compound.
Future Directions
There are several future directions for research on 5-(4-hydroxybenzylidene)-1-(4-hydroxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. First, more research is needed to fully understand the mechanism of action of this compound. This may involve identifying its molecular targets and elucidating its signaling pathways. Second, more research is needed to determine the optimal dosage and administration route for this compound in different disease models. Third, more research is needed to evaluate the safety and toxicity of this compound in animal models and humans. Finally, more research is needed to explore the potential of this compound as a therapeutic agent for other diseases, such as neurodegenerative diseases and cardiovascular diseases.
properties
IUPAC Name |
(5E)-1-(4-hydroxyphenyl)-5-[(4-hydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O5/c20-12-5-1-10(2-6-12)9-14-15(22)18-17(24)19(16(14)23)11-3-7-13(21)8-4-11/h1-9,20-21H,(H,18,22,24)/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUIVNPQFJRYJZ-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-pyridinyl)ethanone O-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]oxime](/img/structure/B3948142.png)
![3-{[4-(4-ethylbenzyl)-1-piperazinyl]methyl}-1H-indole oxalate](/img/structure/B3948155.png)
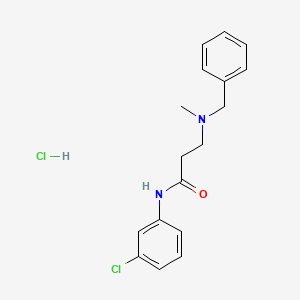
![N-(4-methylpyridin-2-yl)-N'-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}succinamide](/img/structure/B3948163.png)

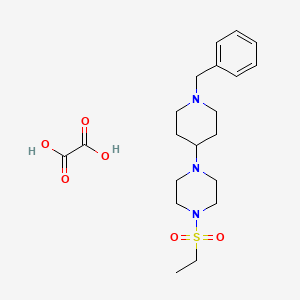
![1-methyl-2-oxo-2-phenylethyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate](/img/structure/B3948178.png)
![N-(4-{[4-(2-furylmethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3948188.png)
![3-acetyl-1-(4-methylphenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B3948196.png)
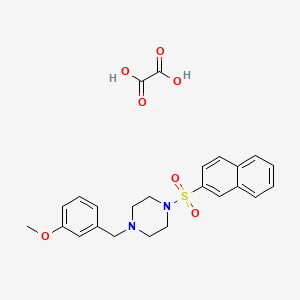
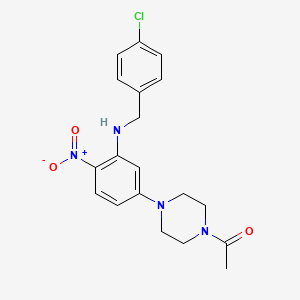
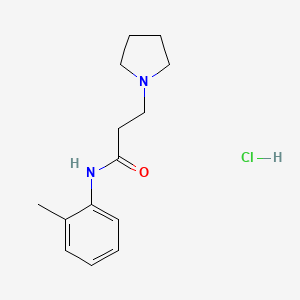

![N-(4-{[4-(4-methylcyclohexyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3948256.png)